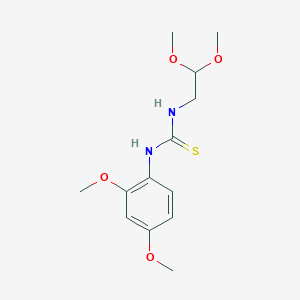![molecular formula C21H30N4O3S B215839 Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate, also known as MCA, is a chemical compound with potential applications in scientific research. MCA is a thioamide derivative of a phenylacetate compound that has shown promise in various studies for its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of oxidative stress. Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate in lab experiments is that it has shown promise in various therapeutic applications. Additionally, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to have low toxicity in animal studies. However, one limitation of using Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Another direction is to study its effects in various animal models of disease, which may provide further evidence of its therapeutic potential. Additionally, the development of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate derivatives with improved pharmacokinetic properties may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate involves a series of chemical reactions, starting with the reaction between 4-aminophenylacetic acid and thionyl chloride to form 4-chlorophenylacetic acid. The 4-chlorophenylacetic acid is then reacted with 4-piperidone to form 4-(4-piperidinyl)phenylacetic acid. The resulting compound is then reacted with thiocarbonyldiimidazole to form the thioamide derivative, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to protect against dopaminergic neuron degeneration.
Propiedades
Nombre del producto |
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate |
|---|---|
Fórmula molecular |
C21H30N4O3S |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
methyl 2-[4-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C21H30N4O3S/c1-28-18(26)15-16-5-7-17(8-6-16)23-20(29)24-13-9-21(10-14-24,19(22)27)25-11-3-2-4-12-25/h5-8H,2-4,9-15H2,1H3,(H2,22,27)(H,23,29) |
Clave InChI |
LFOAFEFNZGFVQE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)

![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)




![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)